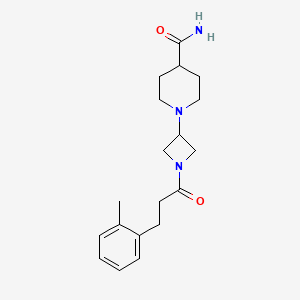

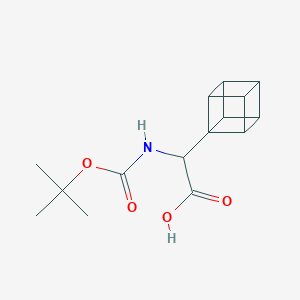

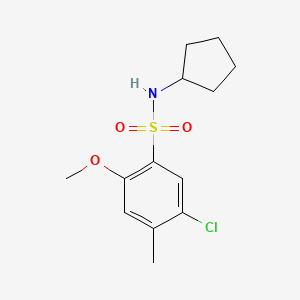

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

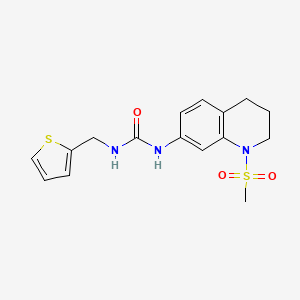

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid, also known as Boc-Cub-AcOH, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Building Blocks

Research has developed methods for synthesizing aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, useful in the combinatorial solid-phase synthesis of peptide isosteres. This involves the synthesis of compounds like (RS)-3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid from simple starting materials, demonstrating the utility of the N-Boc N,O-acetal moiety as a novel aldehyde protection group under various acidic conditions (Groth & Meldal, 2001).

Polymer Science

In the field of polymer science, novel amino acid-derived acetylene monomers, including compounds protected by tert-butoxycarbonyl groups, have been synthesized and polymerized. These polymers, derived from amino acids like N-(tert-butoxycarbonyl)-L-alanine, show significant potential in creating materials with unique properties, such as large specific rotation and helical conformation, highlighting the versatility of these tert-butoxycarbonyl protected monomers in developing new polymeric materials (Gao, Sanda, & Masuda, 2003).

Peptide Chemistry

In peptide chemistry, the tert-butoxycarbonyl (Boc) group is extensively utilized for the protection of amines. This facilitates the synthesis of complex peptides and amino acid derivatives without racemization. Techniques for the efficient and selective removal of the Boc group, such as using trifluoroacetic acid in combination with phenol and p-cresol, have been developed to improve the selectivity and efficiency of peptide synthesis processes (Bodanszky & Bodanszky, 2009).

Catalyst-Free Chemoselective Processes

Catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines in water represents an eco-friendly and efficient method for the protection of amines. This process avoids the use of hazardous reagents and simplifies the synthesis of N-Boc protected amines, demonstrating the potential for greener chemistry practices in amine protection (Chankeshwara & Chakraborti, 2006).

Propiedades

IUPAC Name |

2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTDBFFFLMHCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2739835.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)

![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)